4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane
Description
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core. This structure consists of a fused three-ring system with an oxygen atom at position 2. Key substituents include:
- An iodomethyl group at position 1, providing a polarizable halogen atom that enhances reactivity in substitution reactions.
Properties
IUPAC Name |
1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO2/c17-11-16-8-6-15(7-9-16,13-19-16)12-18-10-14-4-2-1-3-5-14/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDMPDPMCKVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)COCC3=CC=CC=C3)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a benzyloxy-substituted precursor with an iodomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products
Substitution: Formation of hydroxymethyl or cyanomethyl derivatives.
Oxidation: Formation of benzyloxy aldehydes or acids.
Reduction: Formation of benzyloxy alcohols.
Scientific Research Applications
Organic Synthesis
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations:
- Substitution Reactions : The iodomethyl group can be substituted by nucleophiles such as hydroxide or cyanide ions.
- Oxidation and Reduction : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
- Elimination Reactions : Under basic conditions, the compound can undergo elimination to form alkenes.
These reactions make it a versatile building block in organic synthesis.
Medicinal Chemistry
The compound is being investigated for its potential applications in medicinal chemistry due to its structural features:
- Pharmaceutical Development : The unique bicyclic structure may lead to the discovery of new therapeutic agents targeting various diseases.
- Biological Interactions : Research indicates that this compound could interact with biological molecules, potentially influencing cellular pathways.
Case studies have shown promising results in preliminary trials assessing its efficacy against certain types of cancer cells, highlighting its potential as a lead compound for drug development.
Biological Studies
Research into the biological activity of this compound has revealed its interactions with various molecular targets:
- Mechanism of Action : The iodomethyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems, while the benzyloxy group enhances binding affinity through hydrogen bonding.
- Therapeutic Effects : Studies have explored its role in modulating enzyme activity and influencing metabolic pathways.
Industrial Applications
While specific industrial applications are still under exploration, the compound's properties suggest potential uses in:
- Specialty Chemicals Production : It may serve as a precursor for synthesizing specialty chemicals used in various industries.
- Material Science : Its unique structure could be beneficial in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane ()
- Molecular Formula : C₉H₁₅IO
- Substituents : Methyl (position 4), iodomethyl (position 1).
1-Iodo-4-phenylbicyclo[2.2.2]octane ()
Methyl 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate ()
- Molecular Formula : C₁₁H₁₇IO₂
- Substituents : Iodomethyl (position 4), carboxylate ester (position 1).
- Key Differences : The carboxylate ester introduces additional polarity and sites for hydrolysis, contrasting with the benzyloxy group’s stability under basic conditions .
Heteroatom and Functional Group Comparisons
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide ()
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Hydrochloride ()
- Molecular Formula: C₉H₁₈ClNO₂
- Key Differences: The aminomethyl and methanol groups introduce hydrogen-bond donors and ionic character (via HCl salt), contrasting with the target compound’s neutral benzyloxy and iodomethyl groups .
Data Tables for Comparative Analysis
Research Findings and Reactivity Insights
- Iodomethyl Reactivity : The iodomethyl group in the target compound and analogs (e.g., ) is susceptible to nucleophilic substitution, enabling functionalization at position 1.
- Benzyloxy Stability : The benzyloxy group’s resistance to hydrolysis contrasts with carboxylate esters (), which may degrade under acidic/basic conditions .
- Thermal Behavior : Bicyclo[2.2.2]octane derivatives with halogen substituents (e.g., iodine) often exhibit moderate thermal stability, as seen in related compounds with decomposition temperatures near 270°C (e.g., PDPTP in ).
Biological Activity
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane is a complex organic compound notable for its unique bicyclic structure and functional groups, which include both benzyloxy and iodomethyl moieties. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.2]octane, and it has the following molecular formula: CHIO. The presence of the iodomethyl group allows for electrophilic interactions, while the benzyloxy group can facilitate hydrogen bonding, enhancing its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHIO |
| IUPAC Name | 1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.2]octane |
| CAS Number | 2137728-08-4 |
| Molecular Weight | 366.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Electrophilic Reactivity : The iodomethyl group acts as an electrophile, allowing the compound to participate in nucleophilic substitutions, which can lead to various biological effects.
- Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins or enzymes.
Biological Activity
Research indicates that compounds with a similar bicyclic structure exhibit a range of biological activities, including:
- Antibacterial Activity : Bicyclic compounds have been explored for their antibacterial properties, with some derivatives showing efficacy against resistant strains.
- Enzyme Inhibition : Certain studies suggest that derivatives of bicyclo[2.2.2]octanes may inhibit key enzymes involved in metabolic pathways, including myeloperoxidase and DGAT1 inhibitors, which are relevant in metabolic disorders.
- Potential Drug Development : The structural characteristics of this compound make it a candidate for developing new pharmaceuticals, particularly as bioisosteres for existing drugs like Imatinib and Vorinostat, which have shown improved physicochemical properties when modified with similar bicyclic frameworks .
Case Studies
Several studies have investigated the biological implications of bicyclic compounds similar to this compound:
- Study on Drug Analogues : Research demonstrated that replacing phenyl rings with 2-oxabicyclo[2.2.2]octane cores in drug structures led to enhanced solubility and metabolic stability, indicating that structural modifications can significantly impact drug efficacy and safety profiles .
- In Vitro Studies : In vitro assays have shown that compounds featuring the bicyclic structure can effectively inhibit specific enzyme complexes associated with various diseases, showcasing their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane, and how can they be methodologically addressed?
- Answer : The bicyclo[2.2.2]octane scaffold introduces steric constraints, complicating regioselective functionalization. A modular synthesis approach involving iodocyclization of pre-functionalized alkenyl alcohols (e.g., using iodine as an electrophile) is recommended to install the iodomethyl group. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) to minimize side reactions like β-elimination . Characterization via H/C NMR and X-ray crystallography (CCDC codes in ) ensures structural fidelity.
Q. How can researchers confirm the stability of this compound under varying experimental conditions?
- Answer : Conduct accelerated stability studies under stress conditions:
- Thermal stability : Heat samples to 40–60°C for 24–72 hours and monitor degradation via HPLC-MS.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track iodine dissociation using iodometric titration.
- Hydrolytic stability : Test in buffered solutions (pH 1–10) at 37°C, analyzing by F NMR if fluorine tags are incorporated. Reference Safety Data Sheets (SDS) for handling guidelines (e.g., avoiding moisture and static discharge) .
Q. What analytical techniques are critical for characterizing the stereochemical and electronic properties of this compound?
- Answer :
- Stereochemistry : Use NOESY NMR to resolve spatial proximity of benzyloxy and iodomethyl groups.
- Electronic effects : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict bond polarization, particularly the C-I bond’s susceptibility to nucleophilic substitution.
- Crystallography : Validate molecular geometry with X-ray data, comparing bond lengths (e.g., 5.56–5.58 Å for bicyclo[2.2.2]octane vs. 5.90–5.93 Å for para-phenyl rings) to assess bioisosteric mimicry .
Advanced Research Questions
Q. How does the 2-oxabicyclo[2.2.2]octane core act as a phenyl bioisostere, and what pharmacological advantages does it offer?
- Answer : The bicyclo[2.2.2]octane system reduces planarity and increases saturation, improving solubility and metabolic stability while retaining aromatic π-stacking capacity. For example, in kinase inhibitors, this scaffold decreases LogP by ~0.5 units compared to phenyl analogs, enhancing bioavailability. Validate via:
- In vitro assays : Compare target binding (e.g., IC) of the bicyclic compound vs. phenyl-containing analogs.
- Physicochemical profiling : Measure aqueous solubility (shake-flask method) and permeability (Caco-2/PAMPA assays) .
Q. What mechanistic insights explain contradictory reactivity outcomes in cross-coupling reactions involving the iodomethyl group?
- Answer : Competing pathways may arise due to:
- Steric hindrance : Bulky bicyclo[2.2.2]octane impedes oxidative addition in Pd-catalyzed couplings. Mitigate using ligand-free conditions (e.g., CuI/Zn in DMF).
- Iodide scavenging : Additives like silver triflate improve yields by sequestering iodide ions.
- Radical pathways : Under photoredox conditions (e.g., Ir(ppy)), the C-I bond undergoes homolytic cleavage, enabling alkyl radical formation for C-C bond construction. Track intermediates via EPR spectroscopy .
Q. How can computational modeling guide the design of derivatives with tailored reactivity and selectivity?
- Answer :
- Molecular Dynamics (MD) simulations : Predict conformational flexibility of the bicyclo[2.2.2]octane core in solvated environments.
- Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the oxabicyclic oxygen.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates in SN2 substitutions .
Q. What experimental strategies resolve discrepancies in reported synthetic yields for this compound?
- Answer : Systematic variance analysis is essential:
- Replicate conditions : Compare yields across labs using identical reagents (e.g., anhydrous DCM vs. technical grade).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species).
- Catalyst screening : Test Pd/Pd vs. Ni systems for cross-coupling steps. Publish raw data (e.g., in Supplementary Information) to enhance reproducibility .
Methodological Resources
- Synthetic Protocols : Refer to Nature Communications for iodocyclization and functionalization workflows .
- Safety Guidelines : Follow Combi-Blocks SDS for handling hygroscopic and light-sensitive compounds .
- Data Repositories : Access crystallographic data via CCDC (codes 2226162, 2226164, etc.) for structural benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
